Diethyl L-tartrate

Overview

Description

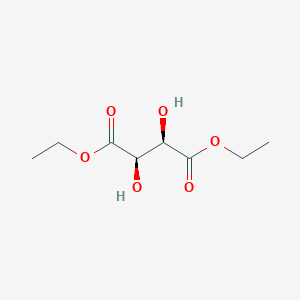

Diethyl L-tartrate is an organic compound with the molecular formula C8H14O6. It is the diethyl ester of L-tartaric acid and exists as a colorless, thick, oily liquid with a faint, wine-like odor . This compound is chiral and is commonly used in various chemical reactions due to its ability to form enantiomerically pure products .

Mechanism of Action

Target of Action

Diethyl L-tartrate, also known as Diethyl L-(+)-Tartrate, is an organic compound with the formula (HOCHCO2Et)2 . It is used in the synthesis of biologically active compounds . .

Mode of Action

This compound is known to interact with its targets to produce certain effects. For instance, in the Sharpless epoxidation, diethyl tartrate and titanium isopropoxide form a chiral catalyst in situ . .

Biochemical Pathways

This compound is involved in the synthesis of biologically active compounds such as (+)-altholactone, (-)-aspicilin, (+)-monomorine I, and (+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E . It is also used in the Sharpless epoxidation, a reaction used to prepare epoxides . .

Pharmacokinetics

It’s known that the compound has a boiling point of 280 °c and a density of 1204 g/mL at 25 °C . These properties might influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of biologically active compounds , suggesting that it may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound has a boiling point of 280 °c , suggesting that high temperatures might influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl L-tartrate can be synthesized through the esterification of L-tartaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing L-tartaric acid with ethanol and a small amount of sulfuric acid as a catalyst. The reaction mixture is then neutralized, and the product is extracted and purified .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of natural tartaric acid derived from wine-making by-products. The process involves the reaction of tartaric acid with ethanol under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form diethyl oxalate and other oxidation products.

Reduction: It can be reduced to form diethyl tartrate alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like hydrobromic acid in acetic acid are used for bromination reactions.

Major Products Formed:

Oxidation: Diethyl oxalate.

Reduction: Diethyl tartrate alcohols.

Substitution: Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.

Scientific Research Applications

Diethyl L-tartrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diethyl D-tartrate: The enantiomer of diethyl L-tartrate, used in similar applications but with opposite chirality.

Dimethyl L-tartrate: The dimethyl ester of L-tartaric acid, used in similar synthetic applications.

Diisopropyl D-tartrate: Another ester of tartaric acid, used in asymmetric synthesis.

Uniqueness: this compound is unique due to its specific chiral properties, which make it highly valuable in enantioselective synthesis. Its ability to form enantiomerically pure products distinguishes it from other similar compounds .

Biological Activity

Diethyl L-tartrate (DET) is an ester derived from L-tartaric acid, widely recognized for its applications in organic synthesis and as a plasticizer in polymers. This article explores the biological activity of DET, focusing on its safety profile, potential therapeutic applications, and its role in synthetic chemistry.

This compound has the chemical formula CHO and is known for its chiral properties due to the presence of the tartaric acid moiety. It is synthesized through the esterification of tartaric acid with ethanol. The compound is utilized not only as a plasticizer for polylactide (PLA) but also as a chiral building block in various organic syntheses, including the production of bioactive molecules and pharmaceuticals .

Toxicity and Safety Assessment

- Genotoxicity : Studies have shown that this compound does not exhibit genotoxic effects. In bacterial reverse mutation assays (Ames test), it did not increase revertant colonies in multiple strains of Salmonella typhimurium or Escherichia coli, indicating a lack of mutagenicity .

- Cytotoxicity : The BlueScreen assay indicated that DET is cytotoxic at concentrations that reduce cell density below 80% but does not induce genotoxic stress .

- Reproductive and Developmental Toxicity : No observed adverse effect levels (NOAEL) for reproductive toxicity have been established; however, exposure levels are reported to be below threshold values of concern (TTC) .

- Skin Sensitization : DET is not considered a sensitization concern under current usage levels, making it relatively safe for applications in consumer products .

Therapeutic Applications

This compound has been explored for its potential in several therapeutic contexts:

- Plasticizer in Biopolymers : As a plasticizer for PLA, DET improves the ductility and elongation properties of the material, making it suitable for various biomedical applications, such as drug delivery systems .

- Synthesis of Bioactive Compounds : DET serves as a chiral precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in synthesizing l-threitol-based crown ethers that act as enantioselective phase transfer catalysts in Michael additions, showcasing its utility in asymmetric synthesis .

- Enzyme Activation : Research indicates that diacyltetrol lipids synthesized from this compound can activate protein kinase C's C1 domain, suggesting a role in signal transduction pathways that could be therapeutically relevant .

Case Studies

- Polymer Modification : A study demonstrated that incorporating this compound into PLA significantly enhanced its mechanical properties, leading to materials with improved performance characteristics suitable for biomedical applications .

- Synthetic Pathways : Research highlighted the use of this compound in the total synthesis of complex natural products such as broussonetine F and thromboxane B₂, illustrating its importance as a versatile building block in organic synthesis .

Properties

IUPAC Name |

diethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052597 | |

| Record name | Diethyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless viscous liquid with very faint winey odour | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble to insoluble in water; miscible in oil and alcohol | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.210 (20°) | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-91-2 | |

| Record name | Diethyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ72CPY58Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diethyl L-tartrate?

A1: The molecular formula of this compound is C8H14O6, and its molecular weight is 206.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques used for characterization include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide valuable information about the structure and purity of the compound. []

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify functional groups present in the molecule. []

- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: What are the notable catalytic properties of this compound?

A3: this compound is often employed as a chiral ligand in various asymmetric catalytic reactions. Its key catalytic properties include:

- Chirality: Its inherent chirality enables the synthesis of enantiomerically enriched compounds. [, , , , , , , , , , , , ]

- Coordination ability: The presence of multiple oxygen atoms allows it to effectively coordinate with metal centers, forming chiral catalysts. [, , ]

Q4: Can you provide some examples of reactions where this compound is used as a chiral catalyst?

A4: this compound is utilized in a variety of asymmetric reactions, including:

- Enantioselective addition of diethylzinc to aldehydes: This reaction leads to the formation of chiral alcohols, which are valuable building blocks for various natural products and pharmaceuticals. []

- Sharpless asymmetric dihydroxylation: This reaction allows for the enantioselective synthesis of vicinal diols from alkenes. []

- Asymmetric α-hydroxylation of β-dicarbonyl compounds: This reaction produces chiral α-hydroxy carbonyl compounds, which are important intermediates in organic synthesis. []

Q5: How do structural modifications of this compound affect its activity and properties?

A5: Modifying this compound's structure can significantly impact its properties. For example:

- Ester group variation: Changing the ester groups (e.g., to diisopropyl or di-n-butyl) can influence its solubility, hydrogen bonding ability, and consequently, its performance as a chiral additive in polymerization reactions. []

- Hydroxyl group derivatization: Converting the hydroxyl groups to esters or ethers can alter the compound's coordination ability and its efficacy as a chiral ligand in asymmetric catalysis. [, ]

Q6: What are the applications of this compound in polymer chemistry?

A6: this compound has been investigated for its ability to induce chirality in polymers:

- Syndiotactic-specific radical polymerization: When used as an additive in radical polymerization of N,N-dimethylacrylamide, it promotes the formation of polymers with a specific stereochemical arrangement (syndiotactic). This control over polymer tacticity can lead to materials with unique properties. []

- Synthesis of optically active polyurethanes: this compound can be used as a monomer in the synthesis of polyurethanes, introducing chirality into the polymer backbone. [, ]

Q7: How is this compound used in the total synthesis of natural products?

A7: this compound serves as a valuable chiral starting material for synthesizing complex natural products due to its readily available enantiopure form. Examples include:

- (-)-Ichthyothereol and its acetate: These compounds, isolated from plants, exhibit biological activity. This compound provided the chiral centers for their first total synthesis. []

- Broussonetine F: This natural product with potential therapeutic applications was synthesized using this compound, showcasing its utility in constructing complex molecules. []

- Myriocin: This immunosuppressant was synthesized using a this compound derivative and a Rh(II)-catalyzed C-H amination, highlighting its versatility in synthetic strategies. []

- Lycopodium alkaloids: Three alkaloids were synthesized using this compound, showcasing its utility in building complex ring systems. []

- Paecilomycin F: This antiplasmodial compound was synthesized using this compound, demonstrating its effectiveness in constructing macrocyclic lactones. []

Q8: Are there any other noteworthy applications of this compound?

A8: Besides its use as a chiral building block and catalyst, this compound has been explored for other applications:

- Formation of antimicrobial hydrogels: this compound can act as a crosslinking agent for polyallylamine, creating hydrogels with antimicrobial properties. []

- Chiral stationary phases in HPLC: Derivatives of this compound have been used to develop chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of enantiomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.